![molecular formula C17H16N2O2 B1517924 N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide CAS No. 1153887-12-7](/img/structure/B1517924.png)
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(2-Aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide, often referred to as NAM-BFC, is a synthetic compound with a wide range of applications in chemical, biomedical, and pharmaceutical research. NAM-BFC is a member of the benzofuran family and is a derivative of the amino acid phenylalanine. It is a white, crystalline solid with a melting point of about 55-60 °C. NAM-BFC has been studied extensively due to its ability to act as an inhibitor of several enzymes, including tyrosine kinase, serine/threonine kinase, and phosphatidylinositol 3-kinase.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound closely related to N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDACs 1-3 and 11 at submicromolar concentrations, effectively blocking cancer cell proliferation and inducing histone acetylation, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and is undergoing clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Orexin Receptor Antagonism and Insomnia Treatment Another compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), demonstrates the versatility of benzofuran-2-carboxamide derivatives. SB-649868 is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Its metabolism and excretion pathways have been extensively studied in humans, showing principal elimination via feces and highlighting its pharmacokinetic profile (Renzulli et al., 2011).
Chemoselective Synthesis The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the synthetic utility of aminophenyl derivatives in creating compounds of biological interest. This method produces N-(2-hydroxyphenyl)benzamides, showcasing the potential for developing biologically active molecules through targeted synthetic strategies (Singh et al., 2017).
Antibacterial and Antifungal Activities Compounds derived from the benzofuran-2-carboxamide framework, such as thiophene-3-carboxamide derivatives, have shown antibacterial and antifungal activities. This underscores the broad potential of N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide and its analogs in contributing to the development of new antimicrobial agents (Vasu et al., 2003).
properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(11-13-7-2-4-8-14(13)18)17(20)16-10-12-6-3-5-9-15(12)21-16/h2-10H,11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRAOBHHWPYBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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